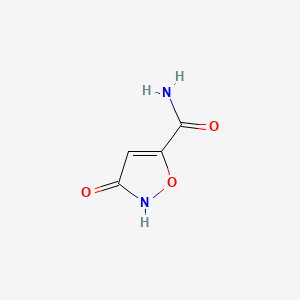

3-Hydroxyisoxazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZHEOQJVBMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303349 | |

| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14016-01-4 | |

| Record name | 14016-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-hydroxyisoxazole-5-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxyisoxazole-5-carboxamide

Introduction

This compound is a unique heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous biologically active molecules.[1][2] The presence of both a hydroxyl group and a carboxamide moiety suggests potential for diverse intermolecular interactions, making a thorough understanding of its physicochemical properties paramount for predicting its behavior in biological systems and for designing effective drug delivery strategies.

This guide provides a comprehensive overview of the known and predicted . Acknowledging the limited direct experimental data for this specific molecule in publicly available literature, this document leverages data from closely related analogs, such as its corresponding methyl ester and carboxylic acid, to provide informed estimations. Furthermore, this guide details the standard experimental protocols required for the precise determination of these properties, offering a framework for researchers to validate and expand upon the data presented.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. This compound possesses a distinct structure that dictates its chemical behavior.

-

Molecular Formula: C₄H₄N₂O₃[3]

-

Molecular Weight: 128.09 g/mol [3]

-

CAS Number: 14016-01-4[3]

-

Chemical Structure:

Caption: 2D structure of this compound.

A critical feature of the 3-hydroxyisoxazole moiety is its potential for keto-enol tautomerism. Quantum-chemical calculations on the related 3-hydroxy-5-phenyl-isoxazole suggest that the enol form is slightly more stable (by 0.5 kcal/mol) than the keto tautomer in an aqueous environment, a preference likely driven by the aromaticity of the enol form.[4] This equilibrium is crucial as it can influence the molecule's hydrogen bonding capacity and interaction with biological targets.

Core Physicochemical Properties

The following properties are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Where direct data is unavailable, values for key analogs are provided for context.

| Property | Reported/Predicted Value | Analog Data | Source (Analog) |

| Melting Point (°C) | Not available | 160-163 (Methyl Ester) 238-241 (Carboxylic Acid) | [5] |

| pKa | Not available | 11.25 ± 0.40 (Predicted, Methyl Ester) | [6] |

| LogP | Not available | -0.2 (Computed, Methyl Ester) | [7] |

| Aqueous Solubility | Not available | Soluble in various organic solvents (Methyl Ester) | [6] |

Melting Point

The melting point provides insight into the purity of the compound and the strength of its crystal lattice. The significantly higher melting point of the carboxylic acid analog compared to the methyl ester suggests strong intermolecular hydrogen bonding in the solid state.[5] It is reasonable to hypothesize that this compound will also exhibit a relatively high melting point due to the hydrogen bonding capabilities of both the hydroxyl and carboxamide groups.

Acidity and Basicity (pKa)

The pKa value is critical for understanding a molecule's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. The 3-hydroxyisoxazole group is acidic. The predicted pKa of ~11.25 for the methyl ester is likely associated with the deprotonation of the 3-hydroxyl group.[6] The carboxamide group is generally considered neutral, with a very high pKa (around 17) for the N-H proton, making it not physiologically relevant as an acid.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross lipid membranes. The computed LogP of -0.2 for the methyl ester suggests a relatively hydrophilic character.[7] The replacement of the methyl ester with a carboxamide group is expected to further increase hydrophilicity (decrease LogP) due to the enhanced hydrogen bonding capacity of the amide.

Experimental Determination of Physicochemical Properties

To obtain definitive data for this compound, standardized experimental protocols must be employed.

Workflow for pKa Determination

The ionization constant can be accurately determined using potentiometric titration or UV-Vis spectroscopy. The latter is particularly useful for compounds with a chromophore close to the ionization site.

Caption: Workflow for pKa determination via UV-Vis spectroscopy.

Protocol: UV-Vis Spectrophotometric pKa Determination

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic co-solvent like DMSO.

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of samples with identical compound concentration but varying pH.

-

Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify wavelengths where absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH and fit the resulting sigmoidal curve to determine the pKa.

Workflow for Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. The shake-flask method is the gold standard, though higher-throughput methods are common in early development.

Caption: Workflow for thermodynamic solubility determination.

Protocol: Shake-Flask Solubility Assay

-

Equilibration: Add an excess amount of solid this compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

Understanding a compound's stability is crucial for formulation development and predicting its shelf-life and metabolic fate.

Chemical Stability

A safety data sheet for the related compound 5-aminomethyl-3-hydroxy-isoxazole indicates it is chemically stable under standard room temperature conditions.[8] However, the stability of this compound should be experimentally verified, particularly its susceptibility to hydrolysis at pH extremes. The amide bond could be liable to hydrolysis under strongly acidic or basic conditions, breaking down into 3-hydroxy-5-isoxazolecarboxylic acid and ammonia.

Metabolic Stability

While no direct metabolic data exists for the title compound, studies on a related 4,5-dihydroisoxazole-5-carboxamide derivative showed that it undergoes biotransformation via hydrolysis of the amide bond.[9][10] This suggests that a primary metabolic pathway for this compound in vivo could be enzymatic hydrolysis by amidases to yield the corresponding carboxylic acid.

Experimental Protocol: In Vitro Metabolic Stability

-

System: Incubate the compound (e.g., at 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: Samples are analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time. The in vitro half-life and intrinsic clearance can then be calculated.

Conclusion

This compound is a promising scaffold with physicochemical properties that suggest a hydrophilic character, influenced by its capacity for hydrogen bonding and potential for keto-enol tautomerism. While direct experimental data is sparse, analysis of its structure and related analogs provides a strong foundation for predicting its behavior. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously characterize this compound, enabling its effective application in drug discovery and development programs. The interplay of its acidic hydroxyl group and hydrogen-bonding carboxamide function makes it a molecule worthy of further investigation.

References

- Google Patents. US3397209A - 3-hydroxy-5-isoxazole-carboxamide.

-

PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585. [Link]

-

ChemSynthesis. 3-hydroxy-5-isoxazolecarboxylic acid - 13626-60-3. [Link]

-

Five Chongqing Chemdad Co. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. [Link]

-

ChemBK. 3-HYDROXYISOXAZOLE-5-CARBOXYLIC ACIDMET HYL ESTER*. [Link]

-

ChemSynthesis. methyl 3-hydroxy-5-isoxazolecarboxylate - 10068-07-2. [Link]

-

Semantic Scholar. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

-

National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. [Link]

-

National Institutes of Health. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed. [Link]

-

PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

-

LookChem. Cas 3445-52-1,5-methylisoxazole-3-carboxamide. [Link]

-

Organic Chemistry Data. pKa Values in DMSO Compilation (by Reich and Bordwell). [Link]

-

PubChem. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981. [Link]

-

UniCA IRIS. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. [Link]

Sources

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. iris.unica.it [iris.unica.it]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 7. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]

3-hydroxyisoxazole-5-carboxamide structural formula and properties

An In-depth Technical Guide to 3-hydroxyisoxazole-5-carboxamide: A Foundational Scaffold in Modern Drug Discovery

Abstract

This compound (CAS RN: 14016-01-4) is a pivotal heterocyclic compound that serves as a fundamental structural motif in medicinal chemistry.[1][2] While not extensively documented for its intrinsic biological activity, its true significance lies in its role as a versatile and highly functionalized building block for the synthesis of a diverse array of pharmacologically active agents. The isoxazole ring system, characterized by a weak N-O bond, offers unique chemical reactivity that can be strategically exploited in synthetic design.[3] This guide provides a comprehensive technical overview of the structural formula, physicochemical properties, synthesis, and chemical reactivity of this compound. Furthermore, it delves into the pharmacological importance of the isoxazole-carboxamide scaffold through in-depth case studies on its application in the development of anti-inflammatory (COX-2 inhibitors) and anticancer agents, complete with mechanistic pathways and quantitative data from key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their therapeutic programs.

Part 1: Molecular Profile and Physicochemical Properties

Structural Formula

The molecular structure of this compound consists of a five-membered isoxazole ring substituted with a hydroxyl group at the 3-position and a carboxamide group at the 5-position.

-

Molecular Formula: C₄H₄N₂O₃[1]

-

Molecular Weight: 128.09 g/mol [1]

-

IUPAC Name: 3-hydroxy-1,2-oxazole-5-carboxamide

Physicochemical Properties

Specific experimental data for this compound is sparse in peer-reviewed literature, reflecting its primary use as a synthetic intermediate. However, the properties of closely related analogs provide valuable context for its expected characteristics.

| Property | This compound | Methyl 3-hydroxyisoxazole-5-carboxylate (Analog) | 3-hydroxyisoxazole-5-carboxylic acid (Analog) |

| CAS Number | 14016-01-4[1] | 10068-07-2[6][7] | 13626-60-3 |

| Appearance | Data not available (Expected to be a solid) | Light Yellow or White Crystalline Powder[7] | Data not available |

| Melting Point | Data not available | 160-163 °C[7] | ~265 °C |

| Solubility | Data not available | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol[7] | Data not available |

| pKa (Predicted) | Data not available | 11.25 ± 0.40[7] | Data not available |

Spectral Characterization Profile (Anticipated)

While experimental spectra for the title compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide protons (-CONH₂), which may appear as one or two broad singlets depending on the solvent and rate of exchange. A sharp singlet corresponding to the lone proton on the isoxazole ring (at the 4-position) would be expected in the aromatic region. The hydroxyl proton (-OH) signal may be broad and its chemical shift highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display four unique signals corresponding to the four carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one from the carboxamide and one at the 3-position of the ring, which exists in tautomeric equilibrium with the enol), and two distinct signals for the sp²-hybridized carbons of the isoxazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide group (typically around 1650-1680 cm⁻¹). N-H stretching vibrations from the primary amide would appear as one or two bands in the 3200-3400 cm⁻¹ region. A broad O-H stretch from the hydroxyl group would also be expected around 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 128.09. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of C₄H₄N₂O₃.

Part 2: Synthesis and Chemical Reactivity

Core Synthesis Strategy

The most direct and logical synthesis of this compound proceeds from its corresponding carboxylic acid precursor, 3-hydroxyisoxazole-5-carboxylic acid. This strategy involves two key transformations: the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation. This approach is well-established for the synthesis of primary amides from carboxylic acids.

Experimental Protocol (Representative)

The following protocol is adapted from established methodologies for the synthesis of isoxazole carboxamides, particularly from U.S. Patent 3,397,209.[8] This serves as a self-validating system where successful formation of the intermediate acid chloride is requisite for the final amidation step.

Workflow for the Synthesis of this compound

Caption: The COX-2 signaling pathway and the point of intervention for isoxazole inhibitors.

Quantitative Activity of Representative Isoxazole COX Inhibitors

| Compound | Target | IC₅₀ | Selectivity Ratio (COX-1/COX-2) | Reference |

| A13 (a chloro-phenyl-isoxazole-carboxamide) | COX-1 | 64 nM | 4.63 | [9][10] |

| COX-2 | 13 nM | [9][10] | ||

| Valdecoxib | COX-2 | 50 nM | High | [11] |

Case Study: Anticancer Activity

Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines. [11]Their mechanisms of action are diverse, but a common theme is the induction of programmed cell death (apoptosis) and the inhibition of key cell survival signaling pathways. For instance, N-(4-chlorophenyl)-5-carboxamidyl isoxazole has been shown to down-regulate the phosphorylation of STAT3, a critical transcription factor often overactive in cancer, and induce necrosis in colon cancer cells. [11] The Extrinsic (Death Receptor) Apoptosis Pathway

Caption: The extrinsic apoptosis pathway, a target for isoxazole-based anticancer agents. [12][13][14][15] Anticancer Activity of a Representative Isoxazole Derivative

| Compound | Cell Line | IC₅₀ | Mechanism | Reference |

| Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | Colon 38 (Mouse) | 2.5 µg/mL | STAT3 Inhibition, Necrosis | [11] |

| CT-26 (Mouse) | 2.5 µg/mL | STAT3 Inhibition, Necrosis | [11] |

Conclusion and Future Perspectives

This compound represents a quintessential example of a small molecule with immense synthetic potential. While its own pharmacological profile remains to be fully elucidated, its value as a foundational scaffold for constructing potent and selective therapeutic agents is undisputed. The chemical tractability of its functional groups and the unique reactivity of the isoxazole core have enabled its incorporation into a multitude of drug candidates targeting inflammation, cancer, and other diseases. Future research will likely focus on developing more efficient and greener synthetic routes to this and related scaffolds, as well as exploring its utility in novel therapeutic modalities such as targeted protein degraders and covalent inhibitors. The continued exploration of the chemical space around the isoxazole-carboxamide core promises to yield the next generation of innovative medicines.

References

-

SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Extrinsic Apoptosis Pathway. Retrieved from [Link]

- Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappaB activation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480, 243-268.

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

- Ali, M. A., & Ismail, R. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 23(10), 4165-4190.

-

ResearchGate. (n.d.). Diagram of apoptotic signals of the extrinsic pathway: mediated by FAS receptors of cell death. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

- Rizvi, S. U. F., Anjum, S., & Shamim, S. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10933.

-

Clinician.com. (2001). Cox-2 Inhibitors Linked to CNS Pain Pathways. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US3397209A - 3-hydroxy-5-isoxazole-carboxamide.

-

ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed signal pathways of Cox-2 gene regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (2024). Synergy between cyclooxygenase-2 inhibitors and hyaluronic acid in the treatment of osteoarthritis: Illumination of signaling cascade, nanotechnology-driven delivery strategies and future prospects. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-isoxazolecarboxamide, 5-(hydroxymethyl)-. Retrieved from [Link]

-

PubMed Central. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Hawash, M., Jaradat, N., Eid, A. M., Samara, A., Hamdan, A., & Zarour, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342.

- Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.

-

ResearchGate. (n.d.). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

-

PubMed Central. (2013). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

PubMed Central. (2018). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Retrieved from [Link]

-

PubMed. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound|CAS 14016-01-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. researchgate.net [researchgate.net]

- 4. 14016-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. CAS:14016-01-4, 3-羟基异噁唑-5-甲酰胺-毕得医药 [bidepharm.com]

- 6. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. US3397209A - 3-hydroxy-5-isoxazole-carboxamide - Google Patents [patents.google.com]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3-Hydroxyisoxazole-5-carboxamide in Medicinal Chemistry

Abstract

The 3-hydroxyisoxazole-5-carboxamide core is a privileged scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable building block. We will explore its fundamental properties, detail robust synthetic protocols, dissect its chemical reactivity, and showcase its successful application in various therapeutic areas, with a particular focus on its role as a carboxylic acid bioisostere. This guide is intended to empower chemists to effectively leverage the this compound core in the design and synthesis of novel therapeutic agents.

Introduction: The Rise of a Privileged Heterocycle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many successful pharmaceuticals.[1][2][3][4][5] Its unique electronic and structural features contribute to favorable pharmacokinetic profiles and the ability to engage in a variety of non-covalent interactions with biological targets. The this compound moiety, in particular, has emerged as a highly sought-after building block due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide will provide a detailed exploration of this versatile scaffold, offering practical insights for its application in drug discovery programs.

Physicochemical Properties and Structural Features

The this compound core possesses a distinct set of properties that make it an attractive starting point for drug design.

Table 1: Physicochemical Properties of this compound and its Methyl Ester Analog

| Property | This compound | Methyl 3-hydroxyisoxazole-5-carboxylate |

| Molecular Formula | C₄H₄N₂O₃ | C₅H₅NO₄ |

| Molecular Weight | 128.09 g/mol | 143.10 g/mol [6] |

| Appearance | Light yellow powder[7] | |

| Melting Point | 160-163 °C[7] | |

| pKa | The 3-hydroxyisoxazole moiety typically exhibits a pKa in the range of 4-5, similar to a carboxylic acid.[8] | Not available |

| Tautomerism | Exists in tautomeric equilibrium between the hydroxy (enol) and keto forms. The enol form is generally favored in aqueous solution.[9] | Not applicable |

One of the most critical features of the 3-hydroxyisoxazole moiety is its ability to act as a carboxylic acid bioisostere .[8] Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. The acidic proton of the 3-hydroxyl group mimics the proton of a carboxylic acid, allowing it to participate in similar hydrogen bonding and electrostatic interactions with protein targets. This bioisosteric replacement can offer several advantages over a traditional carboxylic acid, including improved metabolic stability, enhanced cell permeability, and altered pKa values, which can be fine-tuned to optimize drug-like properties.[10][11]

Synthesis of the this compound Core

A robust and scalable synthesis is paramount for the successful application of any building block in a medicinal chemistry campaign. The following protocol outlines a reliable method for the preparation of this compound, based on established literature procedures.

Diagram: Synthetic Pathway to this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl (hydroxyimino)malonate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve diethyl malonate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield diethyl (hydroxyimino)malonate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate

-

Dissolve diethyl (hydroxyimino)malonate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

-

Add a base (e.g., sodium ethoxide or triethylamine, 1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-hydroxyisoxazole-5-carboxylate.

Step 3: Synthesis of this compound

-

Stir a solution of ethyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Heat the mixture at a temperature ranging from 50 to 80 °C for several hours to overnight.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The this compound core offers multiple handles for chemical modification, allowing for the exploration of a broad chemical space.

Diagram: Key Reaction Sites of this compound

Caption: Key structural components of diarylisoxazole-3-carboxamide mPTP inhibitors.

Conclusion and Future Perspectives

The this compound core represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, including its ability to act as a carboxylic acid bioisostere, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in diverse therapeutic areas, from neuroscience to mitochondrial-related diseases, underscores its broad potential. Future explorations into novel synthetic methodologies and further investigation of its biological activities will undoubtedly continue to expand the utility of this remarkable heterocyclic core in the ongoing quest for new and improved medicines.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. National Institutes of Health. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

The recent progress of isoxazole in medicinal chemistry. Bohrium. [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

-

Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. IRIS Unimore. [Link]

-

Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. ResearchGate. [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[2][12]aphthyrin-5(6H)-one. PubMed Central. [Link]

-

METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chongqing Chemdad Co.. [Link]

-

Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. [Link]

-

The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PubMed Central. [Link]

-

Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole ring-opening by transfer hydrogenation | Poster Board #508 - American Chemical Society [acs.digitellinc.com]

- 6. d-nb.info [d-nb.info]

- 7. EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemrxiv.org [chemrxiv.org]

The Emergence of Diarylisoxazole-3-carboxamides: A Technical Guide to Their Discovery, Synthesis, and Optimization as Potent Biological Modulators

For Researchers, Scientists, and Drug Development Professionals

The diarylisoxazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This guide provides an in-depth technical overview of the discovery, synthesis, and structure-activity relationship (SAR) optimization of this promising class of compounds, with a particular focus on their development as potent inhibitors of the mitochondrial permeability transition pore (mtPTP).

Introduction: The Therapeutic Potential of Targeting the Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel in the inner mitochondrial membrane.[1][2] Under pathological conditions, sustained opening of the mtPTP leads to mitochondrial dysfunction and cell death, implicating it in a variety of human diseases, including muscular dystrophies.[1][2] Despite its therapeutic potential, the mtPTP has remained an under-exploited drug target.[1][2] This has driven the search for novel, potent, and selective small-molecule inhibitors.

The isoxazole core is a versatile heterocyclic motif known to be present in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][[“]][5][6][7][8] The diarylisoxazole-3-carboxamide class of molecules, in particular, has shown significant promise as modulators of various biological targets.[1][9][10]

Discovery of a Lead Diarylisoxazole-3-carboxamide

A high-throughput screening campaign aimed at identifying novel mtPTP inhibitors led to the discovery of the hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (1).[1][2] This initial hit demonstrated promising inhibitory activity against mitochondrial swelling with an EC50 of less than 0.39 µM and, crucially, showed no interference with the inner mitochondrial membrane potential.[1][2]

The discovery and subsequent optimization process can be visualized as a multi-step workflow:

Figure 1: Drug discovery workflow for diarylisoxazole-3-carboxamides.

Synthesis of Diarylisoxazole-3-carboxamides

The general synthetic strategy for creating analogues of the hit compound involves the coupling of an isoxazole-core-containing carboxylic acid with various anilines.[1]

General Amide Coupling Protocol

The primary method for assembling the diarylisoxazole-3-carboxamide library is a straightforward amide coupling reaction.[1] The isoxazole-3-carboxylic acid is activated, typically with thionyl chloride, and then reacted with the desired aniline in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran (THF).[1]

Figure 2: General synthesis of diarylisoxazole-3-carboxamides.

Synthesis of Isoxazole-3-Carboxylic Acid Intermediates

For instances where the required isoxazole-3-carboxylic acids are not commercially available, a reliable three-step synthesis is employed.[1]

-

Claisen Condensation: An appropriate acetophenone derivative is treated with dimethyl oxalate and sodium methoxide in diethyl ether to yield the corresponding 1,3-diketone.[1]

-

Isoxazole Ring Formation: The 1,3-diketone is then reacted with hydroxylamine hydrochloride to form the isoxazole ring, yielding the methyl isoxazole-3-carboxylate.[1]

-

Saponification: Finally, the methyl ester is saponified using sodium hydroxide in a mixture of ethanol and THF to afford the desired isoxazole-3-carboxylic acid intermediate.[1]

Figure 3: Synthesis of isoxazole-3-carboxylic acid intermediates.

Structure-Activity Relationship (SAR) Optimization

Systematic structural modifications of the initial hit compound were performed to enhance its potency and drug-like properties. The SAR exploration was guided by a trio of assays: mitochondrial swelling, rhodamine 123 uptake (a counter-screen to eliminate compounds interfering with mitochondrial membrane potential), and calcium retention capacity (CRC).[1]

Modifications of the "Western" Aryl Ring (Amide Portion)

The exploration of substituents on the aniline-derived "western" aryl ring revealed several key insights:

-

Halogenation: Introduction of a 3-chlorophenyl moiety significantly improved activity.[1] Further substitution with a second chlorine at the 5-position or a methyl group at the 5-position also led to a considerable enhancement in potency.[1]

-

Steric Effects: The introduction of a 2,6-dimethylphenyl group enhanced activity, suggesting that steric hindrance, which may disrupt the coplanarity between the aryl ring and the amide bond, could be beneficial.[1]

Modifications of the "Eastern" Aryl Ring (Isoxazole Portion)

Modifications to the "eastern" aryl ring, attached to the C5 position of the isoxazole, also yielded significant improvements in activity:

-

Electron-Withdrawing Groups: The introduction of a fluorine atom adjacent to the phenolic hydroxyl group resulted in inhibitory activity comparable to or, in some cases, better than the methoxy-substituted analogues.[1]

The following table summarizes the structure-activity relationships for key analogues:

| Compound | "Western" Aryl Ring Substituents | "Eastern" Aryl Ring Substituents | Mitochondrial Swelling EC50 (µM) |

| 1 | 3,4,5-trimethoxy | 3-hydroxy | < 0.39 |

| 14 | 3-chloro | 3-hydroxy | 0.05 ± 0.01 |

| 23 | 3,5-dichloro | 3-hydroxy | 0.007 ± 0.001 |

| 30 | 3-chloro-5-methyl | 3-hydroxy | 0.007 ± 0.001 |

| 33 | 2,6-dimethyl | 3-hydroxy | 0.015 ± 0.001 |

| 60 | 3-chloro-2-methyl | 4-fluoro-3-hydroxy | 0.001 ± 0.0001 |

Data adapted from Roy et al., 2015.[1]

In Vivo Validation and Lead Compound

The optimization efforts culminated in the identification of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (compound 60 ) as a lead candidate.[1][2] This compound exhibited picomolar potency in inhibiting the mtPTP and significantly increased the calcium retention capacity of mitochondria.[1]

The therapeutic potential of compound 60 was validated in a zebrafish model of collagen VI congenital muscular dystrophies, demonstrating its in vivo efficacy.[1][2] While in vitro ADME studies showed good stability in human plasma and liver microsomes, the half-life in mouse plasma was poor, indicating that further optimization for in vivo pharmacokinetics may be necessary for development in certain species.[1]

Conclusion and Future Perspectives

The diarylisoxazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of the mtPTP. The successful discovery and optimization campaign, culminating in a lead compound with in vivo efficacy, highlights the power of a systematic, assay-guided approach to medicinal chemistry. Future work in this area may focus on further refining the pharmacokinetic properties of these compounds to enhance their potential as clinical candidates for a range of diseases associated with mitochondrial dysfunction. The synthetic routes outlined in this guide provide a robust framework for the continued exploration of this valuable chemical space.

Experimental Protocols

General Procedure for the Synthesis of Diarylisoxazole-3-carboxamides (4): [1] To a solution of the appropriate isoxazole-3-carboxylic acid (1 equivalent) in THF, thionyl chloride (1.2 equivalents) is added, and the mixture is heated to 65 °C for 1 hour. The reaction is then cooled to room temperature, and a solution of the corresponding aniline (1 equivalent) and triethylamine (3 equivalents) in THF is added. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired diarylisoxazole-3-carboxamide.

Synthesis of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60): [1] This compound was prepared following the general procedure using 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid (29 mg, 0.130 mmol) and 3-chloro-2-methylaniline (18 mg, 0.130 mmol). The isolated product was an off-white powder (14 mg, 30% yield).[1]

Three-Step Synthesis of Isoxazole-3-Carboxylic Acid Intermediates: [1]

-

1,3-Diketone Formation: To a suspension of sodium methoxide (1.2 equivalents) in diethyl ether, the acetophenone derivative (1 equivalent) and dimethyl oxalate (1.1 equivalents) are added. The mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with ether, and then acidified to yield the 1,3-diketone.

-

Isoxazole Formation: A solution of the 1,3-diketone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in methanol is heated to reflux for 1-18 hours. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the methyl isoxazole-3-carboxylate.

-

Saponification: The methyl ester (1 equivalent) is dissolved in a 2:1 mixture of ethanol and THF, and an aqueous solution of sodium hydroxide (2 equivalents) is added. The mixture is heated to reflux for 2 hours. After cooling, the mixture is acidified, and the resulting precipitate is filtered to give the isoxazole-3-carboxylic acid.

References

-

Roy, S., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(10), 1655-1671. [Link]

-

Roy, S., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Carolina Digital Repository. [Link]

-

Baxter, A. J., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(16), 4307-4311. [Link]

-

Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Consensus. [Link]

-

Zarghi, A., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]

-

Structures of 4,5‐diarylisoxazole‐3‐carboxamides (Hsp90 inhibitors, A)... ResearchGate. [Link]

-

Biologically active compounds containing 3,5‐diarylisoxazole moiety. ResearchGate. [Link]

-

Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. [Link]

-

Ates-Alagoz, Z., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

-

Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10729. [Link]

-

Moody, C. J., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 54, 836-845. [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

-

3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ResearchGate. [Link]

Sources

- 1. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

3-hydroxyisoxazole-5-carboxamide bioisosteric replacement potential

An In-Depth Technical Guide to the Bioisosteric Replacement Potential of 3-Hydroxyisoxazole-5-Carboxamide

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal therapeutic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical and biological properties, is a cornerstone of this process.[1][2] Carboxylic acids, while prevalent pharmacophores, often introduce challenges related to pharmacokinetics and metabolic liabilities.[3][4] This guide provides a comprehensive analysis of the this compound scaffold as a versatile and effective bioisostere, particularly for carboxylic and hydroxamic acids. We will explore its underlying physicochemical rationale, synthetic accessibility, and application in diverse therapeutic areas, providing researchers and drug development professionals with the foundational knowledge to leverage this important chemical motif.

The Rationale for Carboxylic Acid Bioisosteres

The carboxylic acid moiety is a frequent feature in biologically active molecules, primarily due to its ability to form strong ionic and hydrogen bond interactions with protein targets. However, its acidic nature (typically pKa 4-5) means it is predominantly ionized at physiological pH. This can lead to several undesirable properties:

-

Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, including the gut wall and the blood-brain barrier.[4]

-

Metabolic Liabilities: Carboxylic acids are susceptible to metabolism via glucuronidation, forming acyl glucuronides. These metabolites can be reactive, leading to idiosyncratic toxicity.[5][6]

-

High Plasma Protein Binding: The ionized group can bind non-specifically to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target.[3]

Consequently, replacing the carboxylic acid with a suitable bioisostere that mimics its key interactions while mitigating these liabilities is a highly effective strategy in medicinal chemistry.[7][8]

The 3-Hydroxyisoxazole Core: A Superior Mimic

The 3-hydroxyisoxazole ring is a non-classical bioisostere that has emerged as a premier surrogate for the carboxylic acid group.[9] Its utility is grounded in a unique combination of electronic and steric properties.

Physicochemical Properties

The 3-hydroxyisoxazole moiety is a planar, aromatic heterocycle with an acidic proton on the hydroxyl group.[7] Quantum-chemical calculations and experimental studies suggest the 3-hydroxy (enol) tautomer is preferentially present in solution over the keto form, likely favored by aromaticity.[10]

Key properties that underpin its function as a carboxylic acid bioisostere are summarized below.

| Property | Carboxylic Acid | 3-Hydroxyisoxazole | Tetrazole | Rationale for Advantage |

| pKa | ~4.2 - 4.7 | ~4.0 - 5.0[7] | ~4.5 - 4.9[11] | Acidity is closely matched, preserving critical ionic interactions with target residues (e.g., Arginine, Lysine). |

| Charge Distribution | Delocalized over two oxygen atoms | Negative charge is delocalized into the aromatic ring[12] | Delocalized over the nitrogen ring | Provides a similar electrostatic profile to the carboxylate anion, enabling analogous interactions. |

| Lipophilicity (LogP/D) | Generally low | Higher than corresponding carboxylic acid[6][12] | Higher than corresponding carboxylic acid[11] | Increased lipophilicity can improve membrane permeability and reduce excessive plasma protein binding. |

| Planarity | Planar | Planar[7] | Planar | The planar geometry is maintained, preserving the overall shape and steric profile of the parent molecule. |

| Metabolic Stability | Susceptible to glucuronidation | Generally more resistant to phase II metabolism | Generally stable | Avoids the formation of potentially reactive acyl glucuronide metabolites.[3] |

Table 1: Comparative physicochemical properties of 3-hydroxyisoxazole and other common carboxylic acid bioisosteres.

The Role of the 5-Carboxamide

While the 3-hydroxyisoxazole core mimics the acidic headgroup, the 5-carboxamide substituent provides a crucial handle for further molecular elaboration and interaction. The amide bond itself is a key structural motif in many drugs, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[13] In the context of the this compound scaffold, it serves two primary purposes:

-

Interaction Vector: It orients substituents into specific regions of the target's binding pocket, allowing for the fine-tuning of potency and selectivity.

-

Modulation of Physicochemical Properties: The nature of the amide substituent (e.g., alkyl, aryl, cyclic) can be varied to optimize solubility, lipophilicity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15]

Detailed Experimental Protocol: General Synthesis

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate This protocol is adapted from established literature procedures. [16][17]1. To a stirred solution of ethyl 2-cyano-2-(hydroxyimino)acetate in a suitable solvent (e.g., dichloromethane), add a solution of sodium hypochlorite (bleach) dropwise at 0 °C. 2. After the addition is complete, add a substituted alkyne (e.g., propargyl alcohol) and a base such as triethylamine. 3. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of starting material. 4. Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. 5. Purify the resulting crude ester by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the isoxazole ester intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester from Step 1 in a mixture of THF/water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the 3-hydroxyisoxazole-5-carboxylic acid.

Step 3: Amide Coupling

-

Dissolve the carboxylic acid from Step 2 in an anhydrous solvent like DMF or dichloromethane.

-

Add a coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA).

-

Stir for 10-15 minutes, then add the desired primary or secondary amine.

-

Stir the reaction at room temperature for 6-18 hours.

-

Upon completion, dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer, concentrate, and purify the final this compound product by column chromatography or preparative HPLC.

Case Studies: Therapeutic Applications

The versatility of the this compound scaffold is evident in its successful application across multiple therapeutic targets.

Glutamate Receptor Modulation

The 3-hydroxyisoxazole core is famously a component of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a specific agonist for the AMPA receptor, a key player in excitatory neurotransmission in the CNS. [18][19]This structural motif has been extensively used to develop both agonists and antagonists of glutamate receptors for potential use in various neurological disorders. [20][21]The acidic 3-hydroxyl group mimics the γ-carboxylic acid of glutamate, while the rest of the scaffold fine-tunes selectivity and potency. [22]The introduction of a carboxamide at the 5-position can further modulate activity and pharmacokinetic properties, making it a valuable scaffold for CNS drug discovery. [23]

HDAC6 Inhibition: A Hydroxamic Acid Bioisostere

In a compelling demonstration of its versatility, the 3-hydroxyisoxazole core has been successfully employed as a bioisostere for the hydroxamic acid moiety in Histone Deacetylase 6 (HDAC6) inhibitors. [10]Hydroxamic acids are potent zinc-binding groups (ZBGs) but are often associated with genotoxicity. [10]Researchers replaced the hydroxamic acid in known HDAC inhibitors with a 3-hydroxyisoxazole group, which can also coordinate to the catalytic zinc ion.

This bioisosteric replacement led to the discovery of potent and selective HDAC6 inhibitors with a potentially improved safety profile. [10]

| Compound ID | Linker | Cap Group | HDAC6 IC₅₀ (µM) [10] |

|---|---|---|---|

| 17 | Phenyl | 4-methyl-N-phenylbenzenesulfonamide | 1.3 |

| 23 | Thiophene | N-phenylbenzamide | 0.7 |

| 25 | Thiophene | 4-methyl-N-phenylbenzenesulfonamide | 1.5 |

| 27 | Thiophene | Biphenyl-4-sulfonamide | 8.2 |

Table 2: In vitro inhibitory activity of selected 3-hydroxyisoxazole derivatives against HDAC6, demonstrating the successful bioisosteric replacement of hydroxamic acid.

Experimental Evaluation Workflow

To validate the bioisosteric replacement of a carboxylic acid with the this compound scaffold, a systematic, comparative evaluation is essential.

Protocol: Comparative Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

-

Preparation: Prepare stock solutions of the parent carboxylic acid and the this compound analogue in DMSO. Prepare a donor solution by diluting the stock solutions in a buffer at a relevant pH (e.g., pH 5.0 for intestinal absorption, pH 7.4 for blood-brain barrier).

-

Plate Setup: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Add a lipid solution (e.g., phosphatidylcholine in dodecane) to the filter membrane of the donor plate to form the artificial membrane.

-

Assay: Add the donor solutions to the donor plate wells. Add a clean buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubation: Incubate the plate sandwich for a specified time (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Calculation: Calculate the permeability coefficient (Pe) using the formula: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium)

-

Analysis: Compare the Pe values. A higher Pe for the this compound analogue would indicate improved passive permeability over the parent carboxylic acid.

Conclusion

The this compound scaffold represents a powerful and validated tool in the medicinal chemist's arsenal. Its ability to closely mimic the acidic pKa and electrostatic profile of carboxylic acids while often improving metabolic stability and membrane permeability makes it an attractive bioisosteric replacement. [7][12]Furthermore, its demonstrated success as a hydroxamic acid surrogate highlights a broader potential as a versatile metal-chelating pharmacophore. [10]Through rational design, efficient synthesis, and systematic evaluation, researchers can effectively leverage this scaffold to overcome common drug development hurdles and accelerate the discovery of novel therapeutics with superior properties.

References

-

Wikipedia. Bioisostere. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

St. Amant, A. H., et al. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. [Link]

-

Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

-

Drug Design Org. Bioisosterism. [Link]

-

Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

-

University of Nebraska-Lincoln. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Talele, T. T. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3291. [Link]

- Google Patents. (1968). 3-hydroxy-5-isoxazole-carboxamide.

-

Gardinier, K. M., et al. (2014). Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Journal of Medicinal Chemistry, 57(13), 5439-5454. [Link]

-

Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. [Link]

-

Wikipedia. AMPA. [Link]

-

ResearchGate. (2015). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

MDPI. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]

-

ResearchGate. (2023). Structure–activity relationship of isoxazole derivatives. [Link]

-

ChemSynthesis. methyl 3-hydroxy-5-isoxazolecarboxylate. [Link]

-

NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1258. [Link]

-

Palmer, C. L., et al. (2005). The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors. Pharmacological Reviews, 57(2), 253-277. [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

NIH. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]

-

Chongqing Chemdad Co., Ltd. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. [Link]

-

Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Turski, L., et al. (2005). Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration. Journal of Medicinal Chemistry, 48(14), 4618-4627. [Link]

-

NIH. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. [Link]

-

Rudolph, J., et al. (2007). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5854-5858. [Link]

-

Shariati, F., et al. (2020). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 63(21), 12799-12822. [Link]

-

Johansen, T. N., et al. (2001). Analogues of 3-hydroxyisoxazole-containing glutamate receptor ligands based on the 3-hydroxypyrazole-moiety: design, synthesis and pharmacological characterization. Bioorganic & Medicinal Chemistry, 9(12), 3277-3286. [Link]

-

ResearchGate. (2008). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides. [Link]

-

MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

NIH. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

-

NIH. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

Madsen, U., et al. (1998). Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology. Journal of Medicinal Chemistry, 41(25), 5033-5043. [Link]

-

Chen, G. Q., et al. (1993). Hydrodynamic and pharmacological characterization of putative alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate-sensitive L-glutamate receptors solubilized from pig brain. Biochemical Journal, 291(Pt 1), 161-166. [Link]

-

Wang, T., et al. (2024). Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry, 268, 116248. [Link]

-

Pae, A. N., et al. (2015). Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 25(6), 1346-1350. [Link]

-

Chem-Impex. Methyl 3-hydroxyisoxazole-5-carboxylate. [Link]

-

ResearchGate. Overview of recent investigated carboxylic acid bioisosteres. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. [Link]

Sources

- 1. Bioisostere - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. iris.unica.it [iris.unica.it]

- 11. drughunter.com [drughunter.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. AMPA - Wikipedia [en.wikipedia.org]

- 19. The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analogues of 3-hydroxyisoxazole-containing glutamate receptor ligands based on the 3-hydroxypyrazole-moiety: design, synthesis and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Methyl 3-hydroxyisoxazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure makes it a valuable intermediate for researchers developing new therapeutic agents, particularly for neurological disorders and anti-inflammatory applications.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery, formulation development, and manufacturing processes. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of methyl 3-hydroxyisoxazole-5-carboxylate, along with detailed experimental protocols for their assessment.

Physicochemical Properties

Methyl 3-hydroxyisoxazole-5-carboxylate is typically a white to light yellow crystalline powder.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 10068-07-2 | [1][3][4] |

| Molecular Formula | C₅H₅NO₄ | [1][4] |

| Molecular Weight | 143.10 g/mol | [2][4] |

| Melting Point | 159-166 °C | [1][2][5] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| pKa (Predicted) | 11.25 ± 0.40 | [3] |

| LogP (XLogP3) | -0.2 | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Methyl 3-hydroxyisoxazole-5-carboxylate is reported to be soluble in several common organic solvents.[2][3][6]

Qualitative Solubility

Based on available data, the qualitative solubility of methyl 3-hydroxyisoxazole-5-carboxylate is as follows:

-

Soluble in: Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol.[2][3][6]

-

Storage: For long-term stability, it is recommended to store the compound at -20°C.[6] Short-term storage at room temperature is also acceptable.[1][3][7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the equilibrium solubility of methyl 3-hydroxyisoxazole-5-carboxylate in various pharmaceutically relevant solvents.

Objective: To determine the saturation solubility of methyl 3-hydroxyisoxazole-5-carboxylate in a panel of solvents at ambient temperature and 37 °C.

Materials:

-

Methyl 3-hydroxyisoxazole-5-carboxylate (purity ≥ 98%)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 3-hydroxyisoxazole-5-carboxylate to a series of vials, each containing a known volume of the selected solvents.

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant to remove any suspended solid particles.

-

Dilute the clear supernatant with a suitable mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method (see Section 4 for a general method).

-

Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Expected Data Presentation:

| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | To be determined | To be determined |

| PBS (pH 7.4) | To be determined | To be determined |

| 0.1 N HCl | To be determined | To be determined |

| 0.1 N NaOH | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Propylene Glycol | To be determined | To be determined |

| PEG 400 | To be determined | To be determined |

Stability Assessment and Degradation Pathways

Understanding the stability of methyl 3-hydroxyisoxazole-5-carboxylate under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are employed to accelerate the degradation process and elucidate the degradation pathways.

Forced Degradation Studies

The following experimental workflow outlines a comprehensive forced degradation study.